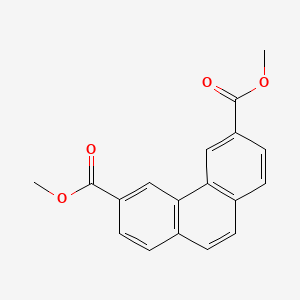
3,6-Phenanthrenedicarboxylic acid, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Phenanthrenedicarboxylic acid, dimethyl ester is an organic compound with the molecular formula C18H12O4. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two carboxylic acid groups esterified with methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Phenanthrenedicarboxylic acid, dimethyl ester typically involves the esterification of 3,6-Phenanthrenedicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions and ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3,6-Phenanthrenedicarboxylic acid, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: 3,6-Phenanthrenedicarboxylic acid.
Reduction: 3,6-Phenanthrenedicarbinol.
Substitution: Various substituted phenanthrene derivatives depending on the reagent used.
Scientific Research Applications
3,6-Phenanthrenedicarboxylic acid, dimethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3,6-Phenanthrenedicarboxylic acid, dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding carboxylic acids, which can then participate in further biochemical reactions. The aromatic ring can interact with proteins and nucleic acids, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3,6-Phenanthrenedicarboxylic acid diethyl ester
- Biphenyl-3,5-dicarboxylic acid dimethyl ester
- Phenanthrene-4-carboxylic acid
Uniqueness
3,6-Phenanthrenedicarboxylic acid, dimethyl ester is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
181509-97-7 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
dimethyl phenanthrene-3,6-dicarboxylate |
InChI |
InChI=1S/C18H14O4/c1-21-17(19)13-7-5-11-3-4-12-6-8-14(18(20)22-2)10-16(12)15(11)9-13/h3-10H,1-2H3 |
InChI Key |
COIIVYRSSNITFW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC3=C2C=C(C=C3)C(=O)OC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















